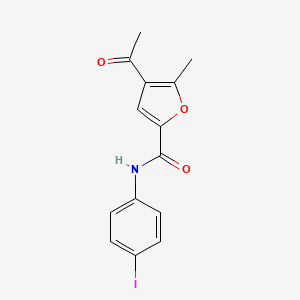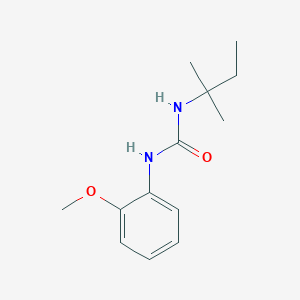![molecular formula C24H21NO2 B5299746 1-phenylethanone O-[(2,2-diphenylcyclopropyl)carbonyl]oxime](/img/structure/B5299746.png)
1-phenylethanone O-[(2,2-diphenylcyclopropyl)carbonyl]oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenylethanone O-[(2,2-diphenylcyclopropyl)carbonyl]oxime, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and specific tool for studying the role of adenosine A1 receptors in various physiological and pathological processes.
Mechanism of Action
1-phenylethanone O-[(2,2-diphenylcyclopropyl)carbonyl]oxime acts as a selective antagonist of the adenosine A1 receptor. It binds to the receptor and prevents the binding of adenosine, which is an endogenous ligand for the receptor. This results in the inhibition of the downstream signaling pathways that are activated by the adenosine A1 receptor.
Biochemical and Physiological Effects:
1-phenylethanone O-[(2,2-diphenylcyclopropyl)carbonyl]oxime has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the infarct size in animal models of ischemic heart disease and stroke. It has also been shown to protect against neuronal damage in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-phenylethanone O-[(2,2-diphenylcyclopropyl)carbonyl]oxime is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of adenosine A1 receptor activation or inhibition without affecting other receptors. However, one limitation of 1-phenylethanone O-[(2,2-diphenylcyclopropyl)carbonyl]oxime is its relatively low potency compared to other adenosine A1 receptor antagonists.
Future Directions
There are several future directions for research involving 1-phenylethanone O-[(2,2-diphenylcyclopropyl)carbonyl]oxime. One area of interest is the role of adenosine A1 receptors in the regulation of blood flow and oxygen delivery to tissues. Another area of interest is the use of 1-phenylethanone O-[(2,2-diphenylcyclopropyl)carbonyl]oxime in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, 1-phenylethanone O-[(2,2-diphenylcyclopropyl)carbonyl]oxime is a selective antagonist of the adenosine A1 receptor that has a wide range of applications in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research make it an important tool for studying the role of adenosine A1 receptors in various physiological and pathological processes.
Synthesis Methods
The synthesis of 1-phenylethanone O-[(2,2-diphenylcyclopropyl)carbonyl]oxime involves the reaction of 1-phenylethanone with diphenylcyclopropenone oxime in the presence of a base. The reaction proceeds through the formation of an enamine intermediate, which reacts with the diphenylcyclopropenone oxime to form 1-phenylethanone O-[(2,2-diphenylcyclopropyl)carbonyl]oxime.
Scientific Research Applications
1-phenylethanone O-[(2,2-diphenylcyclopropyl)carbonyl]oxime is widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of ischemic heart disease, stroke, and neurodegenerative disorders.
properties
IUPAC Name |
[(E)-1-phenylethylideneamino] 2,2-diphenylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c1-18(19-11-5-2-6-12-19)25-27-23(26)22-17-24(22,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3/b25-18+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHISIMALAIICV-XIEYBQDHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenylethanone O-[(2,2-diphenylcyclopropyl)carbonyl]oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3,4-dichlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5299676.png)



![N-ethyl-2-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]isonicotinamide](/img/structure/B5299714.png)
![N'-cyclohexyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5299722.png)
![N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5299730.png)
![N-{2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}isonicotinamide](/img/structure/B5299732.png)
![3-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one](/img/structure/B5299734.png)
![6-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5299744.png)
![3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile](/img/structure/B5299753.png)
![2-[3-({[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}methyl)-1-piperidinyl]ethanol](/img/structure/B5299762.png)
![3-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5299769.png)